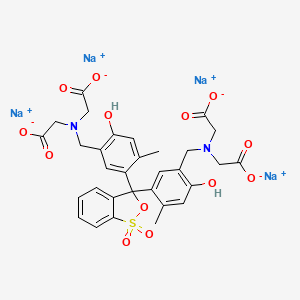
Glycine, N,N'-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of glycine residues, benzoxathiol groups, and phenylene linkages, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt involves multiple steps, including the formation of intermediate compounds. The reaction typically starts with the preparation of the benzoxathiol core, followed by the introduction of glycine residues and phenylene linkages. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful monitoring of reaction parameters and the use of high-purity reagents to achieve a high yield of the final product. Purification steps, such as crystallization and chromatography, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (14)): A closely related compound with similar structural features.
Other Benzoxathiol Derivatives: Compounds with the benzoxathiol core but different substituents.
Uniqueness
The uniqueness of Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62698-59-3 |
|---|---|
Molecular Formula |
C31H28N2Na4O13S |
Molecular Weight |
760.6 g/mol |
IUPAC Name |
tetrasodium;2-[[5-[3-[5-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-4-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C31H32N2O13S.4Na/c1-17-7-24(34)19(11-32(13-27(36)37)14-28(38)39)9-22(17)31(21-5-3-4-6-26(21)47(44,45)46-31)23-10-20(25(35)8-18(23)2)12-33(15-29(40)41)16-30(42)43;;;;/h3-10,34-35H,11-16H2,1-2H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;/q;4*+1/p-4 |
InChI Key |
CYEFGNIYEPRRPM-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
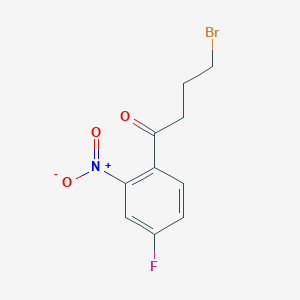
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

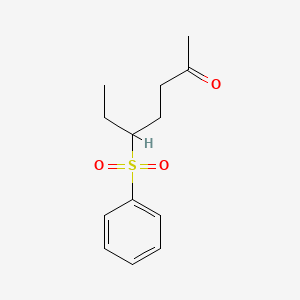
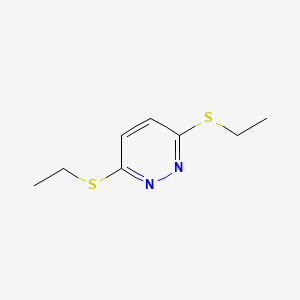
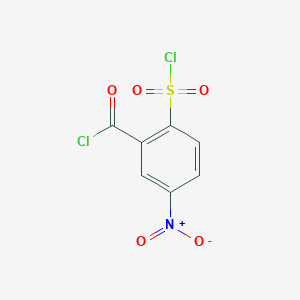
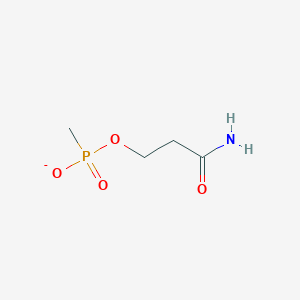
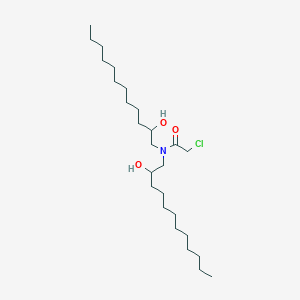
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
